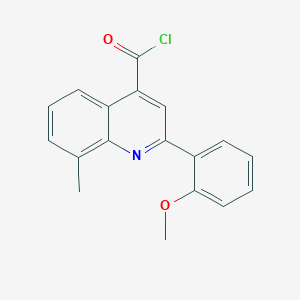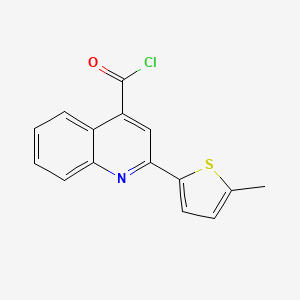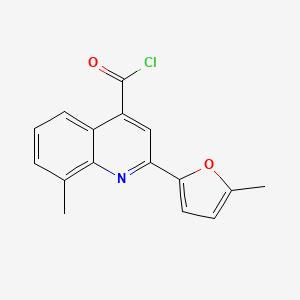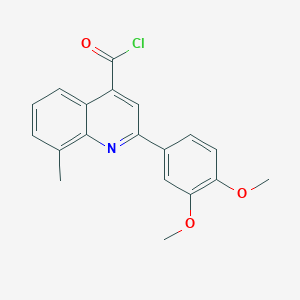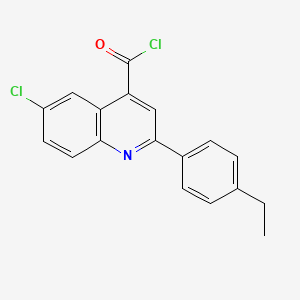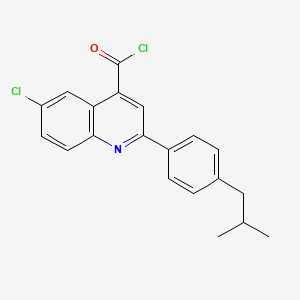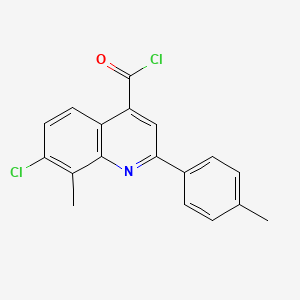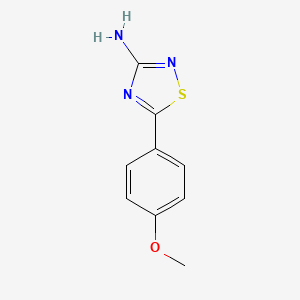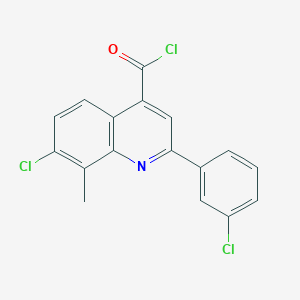
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
The compound “7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride” is a quinoline derivative . Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific structure of “7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride” would include additional functional groups attached to this basic quinoline structure.Chemical Reactions Analysis
Quinoline and its derivatives can undergo a wide range of chemical reactions. These include various synthesis protocols and functionalization for biological and pharmaceutical activities . Specific reactions for “7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride” would depend on the presence and position of its functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride” would depend on its specific structure and functional groups. For example, similar compounds have been found to have a density of 1.3±0.1 g/cm3, a boiling point of 283.7±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Computational Investigations
A study by Albertino et al. (2007) explored the photophysical properties and computational investigations of new rhenium tricarbonyl complexes, including those based on 2-(benzo[d]-X-azol-2-yl)-4-methylquinoline derivatives, which is structurally related to 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride. These complexes have been characterized by various techniques, including IR, NMR, and luminescence, and their crystal structures were obtained by X-ray diffraction. Such investigations are crucial for understanding the optical properties and electronic structure of these complexes (Albertino et al., 2007).
Lithium Chloride-Induced Dissociation
Research by Ryabov (1984) delved into the lithium chloride-induced dissociation of cyclopalladated ligands from chloro(ligand-C,N)triphenylphosphinepalladium(II) complexes, which include 8-methylquinoline. The study provides insights into the solvolysis reactions in acetic acid solvent, a process relevant to understanding the chemical behavior and applications of such compounds in various reactions (Ryabov, 1984).
Reactions with Thionyl Chloride
Al-Shaar et al. (1988) reported on the reactions of 4-methylquinolines with hot thionyl chloride, leading to the formation of various chlorinated quinoline derivatives. This study is significant for understanding the chemical transformations and potential applications of 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride in synthesizing related compounds (Al-Shaar et al., 1988).
Optoelectronic and Charge Transport Properties
A study by Irfan et al. (2020) examined the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, which are closely related to the compound . They employed density functional theory to analyze structural, electronic, and optical properties, contributing to understanding the potential applications of these compounds in material science (Irfan et al., 2020).
Synthesis and Characterization of Derivatives
Navabeh and Kazemi (2015) synthesized and characterized novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide derivatives, starting from a reaction involving a similar quinoline structure. This research provides valuable insights into the synthetic pathways and properties of quinoline derivatives (Navabeh & Kazemi, 2015).
Zukünftige Richtungen
Quinoline derivatives have shown promise in various fields, including medicinal chemistry . Future research could explore the potential applications of “7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride” in these areas. Additionally, further studies could investigate its synthesis, properties, and mechanism of action in more detail.
Eigenschaften
IUPAC Name |
7-chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO/c1-9-14(19)6-5-12-13(17(20)22)8-15(21-16(9)12)10-3-2-4-11(18)7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKXJZYGCVADPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




